

# Application Note: Development of a Stable Aqueous Formulation of Tulathromycin B

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## Compound of Interest

Compound Name: *Tulathromycin B*

Cat. No.: *B591065*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Tulathromycin is a semi-synthetic macrolide antibiotic, belonging to the triamilide subclass, used in veterinary medicine to treat respiratory diseases in cattle and swine.<sup>[1][2][3]</sup> It is distinguished by its long duration of action, which is partly attributed to its three amine groups.<sup>[2]</sup> In aqueous solutions, Tulathromycin exists as a dynamic and reversible equilibrium of two isomers: Tulathromycin A and **Tulathromycin B**.<sup>[4][5]</sup> This equilibrium mixture typically consists of approximately 90% Tulathromycin A and 10% **Tulathromycin B**.<sup>[4]</sup>

The development of a stable ready-to-use aqueous formulation presents significant challenges. Like many macrolides, Tulathromycin is susceptible to degradation in aqueous environments, primarily through hydrolysis.<sup>[6][7]</sup> The stability of the isomeric equilibrium and the overall molecule is heavily influenced by pH, temperature, and time.<sup>[4][8]</sup> While solid, lyophilized forms that are reconstituted before use offer a way to circumvent the inherent instability in solution, a stable aqueous formulation is often preferred for convenience and ease of use.<sup>[7][8]</sup>

This application note provides a comprehensive set of protocols for researchers to systematically investigate and develop a stable aqueous formulation of **Tulathromycin B**. The focus is on understanding the physicochemical properties, establishing a stability-indicating analytical method, and systematically screening excipients to mitigate degradation pathways and maintain the desired isomeric balance.

## Physicochemical Properties and Preliminary Data

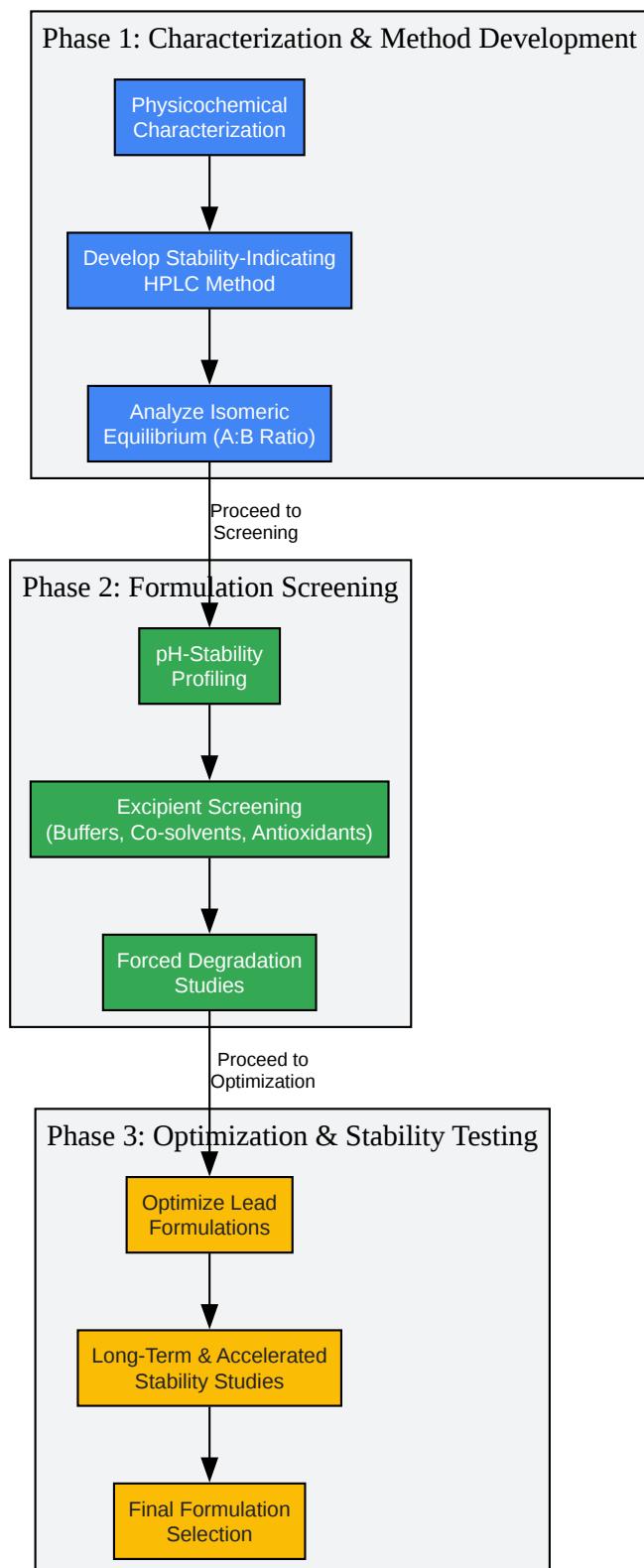
A thorough understanding of the physicochemical properties of Tulathromycin is the foundation for formulation development.

Property	Value / Description	Reference
Molecular Formula	C41H79N3O12	[9][10]
Molecular Weight	~806.1 g/mol	[9][10]
Appearance	White to off-white crystalline powder	[1]
Isomeric Form	Tulathromycin B is an isomer of Tulathromycin A, interconverting in solution.	[4][5]
Solubility	Readily soluble in water at pH less than 8.	[1]
pKa	The dissociation constant (pKa) for similar macrolides is in the range of 8.3-8.8.	[11][12]
Stability	Susceptible to degradation in aqueous solutions. The commercial formulation is buffered to a pH of approximately 5.4. Stability studies show no significant degradation in the pH range of 5.5 to 7.7.	[4]

## Experimental Workflow for Formulation Development

The process of developing a stable formulation is multi-step, beginning with basic characterization and culminating in long-term stability trials. The workflow below outlines the

key stages.



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Caption: Experimental workflow for aqueous formulation development.

## Experimental Protocols

### Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating **Tulathromycin B** from its isomer (Tulathromycin A), known impurities, and degradation products.

Materials:

- Tulathromycin reference standard (A and B mixture)
- HPLC system with UV or Mass Spectrometry (MS) detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5  $\mu$ m)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium hydroxide solution
- Water (HPLC grade)
- Acids and bases for forced degradation (HCl, NaOH, H<sub>2</sub>O<sub>2</sub>)

Methodology:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium hydroxide solution). A gradient elution is recommended to resolve all peaks.<sup>[7]</sup>
- Standard Solution: Accurately weigh and dissolve the Tulathromycin reference standard in a suitable diluent (e.g., water:acetonitrile 50:50) to a final concentration of ~1 mg/mL.

- Chromatographic Conditions (Example):
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30°C
  - Injection Volume: 10 µL
  - Detection: UV at 280 nm or MS detection monitoring the  $[M+2H]^{2+}$  ion at m/z 403.9.[13]
  - Gradient: Start with a lower organic phase concentration and gradually increase to elute degradation products.
- Forced Degradation: To prove the stability-indicating nature of the method, subject the Tulathromycin solution to stress conditions:
  - Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
  - Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
  - Oxidation: 3%  $H_2O_2$  at room temperature for 24 hours.
  - Thermal: 80°C for 48 hours.
- Analysis: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Tulathromycin A and B peaks.

## Protocol 2: pH-Stability Profiling

Objective: To determine the degradation rate of **Tulathromycin B** across a range of pH values to identify the pH of maximum stability.

### Materials:

- Tulathromycin stock solution (10 mg/mL)
- A series of buffers (e.g., citrate, phosphate, borate) ranging from pH 4.0 to 8.0.

- Calibrated pH meter
- Incubator or water bath set to 40°C
- Validated stability-indicating HPLC method (from Protocol 4.1)

**Methodology:**

- Prepare a series of buffered solutions with pH values of 4.0, 5.0, 5.5, 6.0, 6.5, 7.0, and 8.0.
- Add a small aliquot of the Tulathromycin stock solution to each buffered solution to achieve a final concentration of 1 mg/mL.
- Place the samples in an incubator at 40°C.
- Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, 96 hours and 1 week).
- Immediately analyze the aliquots using the stability-indicating HPLC method to determine the remaining percentage of **Tulathromycin B** and the formation of degradation products.
- Data Analysis: Plot the natural logarithm of the remaining **Tulathromycin B** concentration versus time for each pH. The slope of this line represents the pseudo-first-order degradation rate constant (k).

**Expected Data Output:**

pH	Rate Constant (k) at 40°C (hr <sup>-1</sup> )	Isomer Ratio (A:B) after 72 hrs	% Degradation after 72 hrs
4.0	0.052	N/A (High Degradation)	>25%
5.0	0.009	91:9	~5%
5.5	0.004	90:10	~2%
6.0	0.005	89:11	~3%
7.0	0.011	88:12	~7%
8.0	0.035	85:15 (Ratio shifts)	>15%

## Protocol 3: Excipient Screening

Objective: To screen various pharmaceutical excipients for their ability to enhance the stability of **Tulathromycin B** in an aqueous solution.

### Materials:

- Tulathromycin stock solution
- Buffer solution at the optimal pH determined in Protocol 4.2 (e.g., pH 5.5 citrate buffer)
- Excipients for screening:
  - Co-solvents: Propylene glycol, Polyethylene glycol (PEG 300/400)
  - Antioxidants: Sodium metabisulfite, Monothioglycerol
  - Chelating Agents: Eddate disodium (EDTA)
- Validated stability-indicating HPLC method

### Methodology:

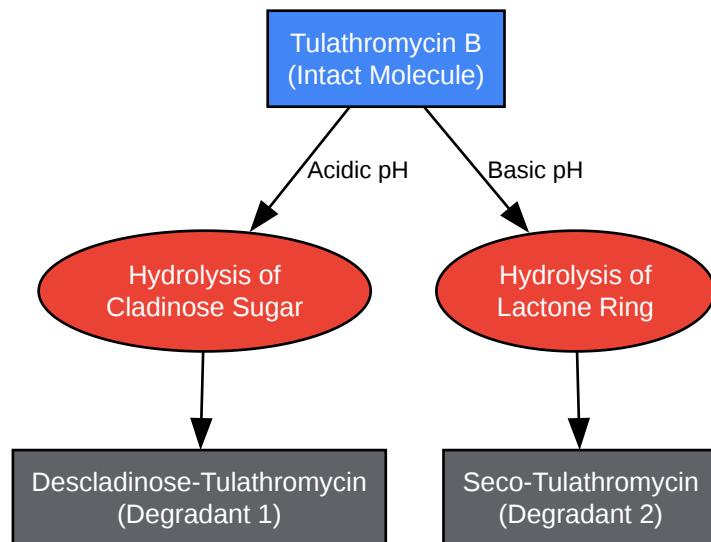
- Prepare a series of formulations. Each formulation will contain Tulathromycin (e.g., 100 mg/mL) in the optimal buffer.
- Control Formulation: Tulathromycin in buffer only.
- Test Formulations: Add a single excipient to the control formulation at a typical concentration (e.g., Propylene Glycol at 10% v/v, EDTA at 0.01% w/v).
- Store all formulations at an accelerated condition (e.g., 40°C).
- Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 2, and 4 weeks) using the HPLC method.
- Monitor the percentage of remaining **Tulathromycin B** and the total percentage of impurities.

Expected Data Output:

Formulation	Excipient	Concentration	% Assay of Tulathromycin B (4 weeks @ 40°C)	Total Impurities (4 weeks @ 40°C)
F1 (Control)	None	-	95.2%	4.8%
F2	Propylene Glycol	10% v/v	98.5%	1.5%
F3	PEG 400	10% v/v	97.1%	2.9%
F4	Monothioglycerol	0.1% w/v	96.5%	3.5%
F5	EDTA	0.01% w/v	95.8%	4.2%

## Potential Degradation Pathways

Understanding the potential degradation mechanisms is crucial for designing a stable formulation. Macrolide antibiotics like Tulathromycin can undergo hydrolysis at two primary sites: the glycosidic bond of the cladinose sugar and the macrocyclic lactone ring.[\[6\]](#)



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Caption: Proposed degradation pathways for **Tulathromycin B**.

## Conclusion and Recommendations

The development of a stable aqueous formulation of **Tulathromycin B** is a challenging but achievable goal. The experimental protocols outlined in this application note provide a systematic approach to this challenge.

Key Recommendations:

- pH Control: Maintaining the formulation pH in a slightly acidic range (e.g., 5.0 - 6.0) is critical to minimize hydrolytic degradation.[4]
- Use of Co-solvents: Co-solvents such as propylene glycol appear to significantly enhance stability, likely by reducing water activity.[4][8]
- Stability-Indicating Method: The use of a validated, stability-indicating analytical method is non-negotiable for accurately assessing formulation performance and shelf-life.
- Isomer Control: The formulation must be designed to maintain the equilibrium ratio of Tulathromycin A and B, as this is characteristic of the active substance.[4]

Further optimization may involve combining the most promising excipients (e.g., a buffered system containing a co-solvent) and evaluating the final formulation in long-term and accelerated stability studies as per regulatory guidelines.

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